molecular formula C13H9N3O2 B1303634 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 316833-32-6

2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No. B1303634
CAS RN: 316833-32-6
M. Wt: 239.23 g/mol
InChI Key: TYFICRRCLJYFJU-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid is a compound that features a benzimidazole ring fused to a pyridine ring, with a carboxylic acid functional group attached to the benzimidazole moiety. This structure is related to various compounds that have been synthesized and studied for their chemical and biological properties, including their potential use in coordination chemistry, catalysis, and biological activity.

Synthesis Analysis

The synthesis of related compounds often involves the functionalization of benzimidazole derivatives. For instance, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leads to the formation of a 3H-imidazo[4,5-b]pyridine derivative, showcasing the reactivity of pyridine and benzimidazole moieties under certain conditions . Similarly, the synthesis of 2,6-bis(benzimidazole-2-yl)pyridine ligands for Ru(II) complexes demonstrates the potential for creating complex structures involving benzimidazole and pyridine rings . These syntheses often require specific conditions, such as the presence of a base or the use of microwave irradiation, to achieve the desired products .

Molecular Structure Analysis

The molecular structure of benzimidazole-pyridine derivatives can be characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. For example, the structure of 2,6-bis(1-benzyl-1H-benzo[d]imidazol-2-yl)pyridine was elucidated using these methods, and the data were further supported by density functional theory (DFT) calculations . The importance of hydrogen bonding and weak interactions, such as C–H···Ag and Ag···C interactions, has been highlighted in the structural analysis of Ag(I) complexes with related ligands .

Chemical Reactions Analysis

Benzimidazole-pyridine compounds can participate in various chemical reactions, including coordination to metal centers and anion transport. The coordination chemistry of these compounds is exemplified by the formation of zinc coordination polymers, where the benzimidazole-pyridine ligand coordinates to zinc ions, resulting in structures with unique topologies . Additionally, the anion transport properties of 2,6-bis(benzimidazol-2-yl)pyridine have been studied, revealing the significance of the imidazolyl-NH fragments in this process .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole-pyridine derivatives can be quite diverse, depending on the specific substituents and functional groups present. For instance, the nonlinear optical properties and thermodynamic properties of certain derivatives have been investigated, indicating their potential as materials with interesting electronic properties . The luminescent properties of Ag(I) complexes with related ligands have also been explored, showing strong fluorescent emissions in the solid state at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • Functionalization Reactions: The compound has been utilized in experimental studies focusing on the synthesis and functionalization of pyrazole and imidazole derivatives. Such reactions are fundamental in the development of compounds with potential applications in materials science and pharmaceutical chemistry (Yıldırım, Kandemirli, & Demir, 2005).
  • Molecular Ruthenium Catalysts: Research has demonstrated the use of related benzo[d]imidazole derivatives in the synthesis of molecular ruthenium catalysts for water oxidation. These catalysts are crucial for energy conversion and storage applications (Lu et al., 2016).

Antimicrobial and Antioxidant Activities

  • A study synthesized and evaluated the antioxidant and antimicrobial activities of new 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles. Such compounds, including related benzo[d]imidazole derivatives, display significant activity against various pathogens, indicating their potential as antimicrobial agents (Bassyouni et al., 2012).

Materials Science Applications

  • Chemosensors: Research into conjugated polymers incorporating pyridin-2-yl-1H-benzo[d]imidazole units has led to the development of selective chemosensors for metal ions and amino acids. These findings are significant for environmental monitoring and biomedical diagnostics (Xiang et al., 2013).

Safety and Hazards

This compound is associated with some safety hazards. It has been classified with the GHS07 pictogram, and the hazard statements H315-H319 . Precautionary measures include avoiding contact with skin and eyes, and if contact occurs, rinsing thoroughly with water .

properties

IUPAC Name

2-pyridin-4-yl-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFICRRCLJYFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378097
Record name 2-(Pyridin-4-yl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

316833-32-6
Record name 2-(Pyridin-4-yl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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